molecular formula C22H24N2O3S B2909759 1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone CAS No. 941925-03-7

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2909759
CAS No.: 941925-03-7
M. Wt: 396.51
InChI Key: NDZOMCMCLYCYHU-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound that features a combination of azepane, indole, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with the sulfonylated indole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the indole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group may enhance binding affinity to certain proteins, while the indole core can interact with various biological pathways. The azepane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)ethanone
  • 1-(4-azepan-1-yl-3-fluorophenyl)ethanone
  • Azepan-1-yl(1-(phenylsulfonyl)piperidin-4-yl)methanone

Uniqueness

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is unique due to the combination of its structural elements The presence of both the indole core and the phenylsulfonyl group provides distinct chemical and biological properties that are not commonly found in other similar compounds

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(benzenesulfonyl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-22(23-14-8-1-2-9-15-23)17-24-16-21(19-12-6-7-13-20(19)24)28(26,27)18-10-4-3-5-11-18/h3-7,10-13,16H,1-2,8-9,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOMCMCLYCYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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